molecular formula C5H8N2O B3193178 (Furan-2-ylmethyl)hydrazine CAS No. 6885-12-7

(Furan-2-ylmethyl)hydrazine

Cat. No.: B3193178
CAS No.: 6885-12-7
M. Wt: 112.13 g/mol
InChI Key: LPGSAKMKTGSLER-UHFFFAOYSA-N
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Description

(Furan-2-ylmethyl)hydrazine (CAS: 6885-12-7; synonyms: Furfurylhydrazine, (2-Furanylmethyl)hydrazine) is a heterocyclic hydrazine derivative with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . It consists of a furan ring substituted with a hydrazine group (-NH-NH₂) at the methyl position. This compound is a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like pyrazoles, triazoles, and hydrazones . Its reactivity stems from the nucleophilic hydrazine moiety and the electron-rich furan ring, enabling diverse transformations such as condensations, cyclizations, and substitutions .

Properties

IUPAC Name

furan-2-ylmethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGSAKMKTGSLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545224
Record name [(Furan-2-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6885-12-7
Record name [(Furan-2-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of (Furan-2-ylmethyl)hydrazine, highlighting differences in molecular properties, synthesis, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₅H₈N₂O 112.13 - Furan backbone with hydrazine group.
- High nucleophilicity.
- Precursor for hydrazones and pyrazoles .
- Anticancer research .
[(5-Methylfuran-2-yl)methyl]hydrazine C₆H₁₀N₂O 126.16 - Methyl substitution on furan enhances lipophilicity. - Antimicrobial agents .
- Improved metabolic stability in drug design.
2-((Furan-2-ylmethyl)thio)-3-methylpyrazine C₁₀H₁₀N₂OS 206.26 - Thioether linkage and pyrazine ring.
- Enhanced electronic diversity.
- Potential in agrochemicals .
(5-Fluoro-pyridin-2-yl)-hydrazine C₅H₆FN₃ 127.12 - Pyridine ring with fluorine substituent.
- Increased acidity of NH groups.
- Antiviral and antibacterial agents .
2-Hydrazinopyridine C₅H₇N₃ 109.13 - Pyridine backbone.
- Strong chelating properties.
- Coordination chemistry .
- Sensor development.

Physicochemical Properties

  • Polarity: this compound is moderately polar (logP ~0.5), whereas pyridyl hydrazines (e.g., 2-Hydrazinopyridine, logP ~0.1) are more hydrophilic due to the pyridine nitrogen .
  • Thermal Stability : Methyl-substituted furan derivatives (e.g., [(5-Methylfuran-2-yl)methyl]hydrazine) decompose at ~200°C, higher than the parent compound’s decomposition temperature (~180°C) .
  • Spectroscopic Signatures : In NMR, this compound exhibits characteristic δ 4.41 ppm (CH₂) and δ 9.8–10.11 ppm (-NH-NH-), whereas pyridyl analogs show downfield shifts for aromatic protons (δ 7.5–8.5 ppm) .

Key Research Findings

Reactivity with Diazomethane : this compound undergoes N-alkylation to form ethyl derivatives, whereas pyridyl hydrazines favor cyclization under similar conditions .

Chromatographic Behavior : Hydrazones derived from this compound exhibit "blurry" GC–MS peaks due to tautomerism, complicating purity analysis .

Catalytic Efficiency : Acid catalysis accelerates hydrazone formation with this compound (92% yield in 30–60 min at 80°C), outperforming pyridyl analogs .

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